3-[4-(Dimethylamino)phenyl]-7,8-dihydro-1,2,3-benzotriazin-4-one
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Overview
Description
3-[4-(Dimethylamino)phenyl]-7,8-dihydro-1,2,3-benzotriazin-4-one is an organic compound known for its unique chemical structure and properties. This compound features a benzotriazinone core with a dimethylamino group attached to a phenyl ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Dimethylamino)phenyl]-7,8-dihydro-1,2,3-benzotriazin-4-one typically involves the polylithiation of 2-methylbenzoic acid phenylhydrazide with lithium diisopropylamide, followed by condensation with methyl 4-dimethylaminobenzoate. The resulting intermediate is then cyclized under acidic conditions to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalyst concentration is crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Dimethylamino)phenyl]-7,8-dihydro-1,2,3-benzotriazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-[4-(Dimethylamino)phenyl]-7,8-dihydro-1,2,3-benzotriazin-4-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[4-(Dimethylamino)phenyl]-7,8-dihydro-1,2,3-benzotriazin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. Its dimethylamino group plays a crucial role in binding to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminocinnamaldehyde: Shares the dimethylamino group and phenyl ring but differs in the core structure.
4-Dimethylaminoantipyrine: Another compound with a dimethylamino group, used for its analgesic properties.
4′-Dimethylamino-7,8-dihydroxyflavone: Known for its higher TrkB agonistic activity.
Uniqueness
3-[4-(Dimethylamino)phenyl]-7,8-dihydro-1,2,3-benzotriazin-4-one stands out due to its benzotriazinone core, which imparts unique chemical and biological properties. This structural feature differentiates it from other dimethylamino-containing compounds and contributes to its specific applications in research and industry.
Properties
CAS No. |
55649-81-5 |
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Molecular Formula |
C15H16N4O |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]-7,8-dihydro-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C15H16N4O/c1-18(2)11-7-9-12(10-8-11)19-15(20)13-5-3-4-6-14(13)16-17-19/h3,5,7-10H,4,6H2,1-2H3 |
InChI Key |
GFTMTTVASLXXQS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)C3=C(CCC=C3)N=N2 |
Origin of Product |
United States |
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